molecular formula C21H28ClN3O3 B2624413 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897734-97-3

3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2624413
M. Wt: 405.92
InChI Key: CALDGEUJFQPAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28ClN3O3 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
2-chlorobenzaldehyde, 4-methylpiperazine, 2-methoxyethanol, methyl 2,6-dimethyl-4-hydroxypyridine-3-carboxylate, sodium hydride, potassium carbonate, N,N-dimethylformamide, acetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-chlorobenzyl alcohol by reducing 2-chlorobenzaldehyde with sodium borohydride in methanol., Step 2: Synthesis of 3-(2-chlorobenzyl)-4-methylpiperazine by reacting 2-chlorobenzyl alcohol with 4-methylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide., Step 3: Synthesis of methyl 2,6-dimethyl-4-hydroxypyridine-3-carboxylate by reacting methyl acetoacetate with sodium hydride in dry ethanol followed by the addition of 2,6-dimethyl-3,5-dicarbethoxy-4-bromopyridine and heating the mixture., Step 4: Synthesis of 3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one by reacting 3-(2-chlorobenzyl)-4-methylpiperazine with methyl 2,6-dimethyl-4-hydroxypyridine-3-carboxylate in the presence of acetic acid and hydrochloric acid followed by the addition of 2-methoxyethanol and sodium hydroxide in water and extraction with diethyl ether.

properties

IUPAC Name

3-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c1-15-14-18(26)19(21(27)25(15)12-13-28-3)20(16-6-4-5-7-17(16)22)24-10-8-23(2)9-11-24/h4-7,14,20,26H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDGEUJFQPAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2Cl)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.